5-bromo-2,3-dihydro-1H-indene has been synthesized through various methods, including the bromination of indene and the reduction of 5-bromo-inden-1-one. Researchers have characterized the compound using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [, ].
While the specific research applications of 5-bromo-2,3-dihydro-1H-indene are still under exploration, its structural features suggest potential in various areas:
The current research on 5-bromo-2,3-dihydro-1H-indene is focused on:
5-bromo-2,3-dihydro-1H-indene is a brominated derivative of indene, characterized by the presence of a bromine atom at the 5th position of the indene ring. Its molecular formula is and it is recognized for its unique bicyclic structure, which includes a fused benzene and cyclopentane ring system. This compound typically appears as a colorless to pale yellow liquid or solid and is known for its reactivity due to the electrophilic nature of the bromine atom.
Common reagents used in these reactions include:
The biological activity of 5-bromo-2,3-dihydro-1H-indene has been a subject of interest in medicinal chemistry. Compounds with similar structures have demonstrated potential therapeutic effects, including anti-cancer and anti-microbial properties. The presence of the bromine atom may enhance its binding affinity to biological targets, influencing various biochemical pathways .
The synthesis of 5-bromo-2,3-dihydro-1H-indene typically involves:
In industrial settings, continuous flow processes are often employed to enhance yield and purity through precise control of reaction parameters.
5-bromo-2,3-dihydro-1H-indene has several applications across different fields:
Studies on the interactions of 5-bromo-2,3-dihydro-1H-indene with biological molecules are crucial for understanding its potential therapeutic roles. These investigations often involve assessing how this compound interacts with enzymes and receptors, which can shed light on its mechanisms of action and influence on biochemical pathways .
Several compounds share structural similarities with 5-bromo-2,3-dihydro-1H-indene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2,3-dihydro-1H-indene | Lacks the bromine atom | Different reactivity and applications |
| Methyl 5-chloro-2,3-dihydro-1H-indene | Contains chlorine instead of bromine | Variations in chemical behavior and biological activity |
| Methyl 5-fluoro-2,3-dihydro-1H-indene | Has fluorine atom | Increased stability and lipophilicity |
| 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid | Carboxylic acid group at a different position | Unique reactivity due to acidic hydrogen |
The uniqueness of 5-bromo-2,3-dihydro-1H-indene lies in its specific combination of a bromine atom within the indene framework. This configuration enhances its reactivity in substitution reactions and potential biological activities compared to its analogs.
The development of 5-bromo-2,3-dihydro-1H-indene as a synthetic building block emerged from the broader evolution of halogenated aromatic chemistry in the mid-20th century. The compound's synthesis was initially explored as part of systematic studies on brominated indene derivatives, which gained prominence following advances in selective halogenation methodologies. Early synthetic approaches relied on direct bromination of the parent indene system, but these methods often suffered from regioselectivity issues and the formation of unwanted regioisomers.
The development of more sophisticated brominating agents, particularly N-bromosuccinimide, revolutionized the synthesis of brominated indenes and related compounds. This advancement allowed for more controlled and selective bromination reactions, enabling the targeted synthesis of specific regioisomers like 5-bromo-2,3-dihydro-1H-indene. The historical progression of this compound's synthesis reflects the broader evolution of organic halogenation chemistry, where improvements in reagent design and reaction conditions led to enhanced selectivity and efficiency.
Research conducted in the 1970s and 1980s established the fundamental synthetic protocols for preparing 5-bromo-2,3-dihydro-1H-indene through bromination of indane using bromine adsorbed on alumina. These studies demonstrated that careful control of reaction conditions could achieve acceptable yields while minimizing the formation of dibrominated side products. The development of these synthetic methodologies coincided with growing interest in halogenated aromatics as cross-coupling partners, particularly following the emergence of palladium-catalyzed coupling reactions.
The historical significance of 5-bromo-2,3-dihydro-1H-indene is further underscored by its role in the development of modern cross-coupling methodologies. As synthetic chemists recognized the potential of halogenated aromatics as coupling partners, compounds like 5-bromo-2,3-dihydro-1H-indene became important test substrates for evaluating new catalytic systems and reaction conditions. This historical context highlights how the compound evolved from a synthetic curiosity to an essential tool in modern synthetic organic chemistry.
| Historical Period | Key Development | Impact on 5-Bromo-2,3-dihydro-1H-indene Synthesis |
|---|---|---|
| 1950s-1960s | Introduction of N-bromosuccinimide | Enabled selective bromination of indene systems |
| 1970s-1980s | Development of solid-supported reagents | Improved regioselectivity in bromination reactions |
| 1990s-2000s | Emergence of cross-coupling chemistry | Established compound as valuable coupling partner |
| 2000s-Present | Green chemistry initiatives | Led to development of milder, more sustainable synthetic routes |
The significance of 5-bromo-2,3-dihydro-1H-indene in synthetic organic chemistry stems from its exceptional versatility as a synthetic intermediate and its unique reactivity profile. The compound's bicyclic structure, combined with the strategically positioned bromine atom, provides multiple sites for chemical transformation while maintaining structural rigidity that can influence stereochemical outcomes in subsequent reactions. This combination of features has made it an invaluable building block for constructing complex molecular architectures.
One of the most significant applications of 5-bromo-2,3-dihydro-1H-indene lies in cross-coupling chemistry, where it serves as an electrophilic partner in various palladium-catalyzed transformations. Research has demonstrated that this compound participates effectively in Suzuki-Miyaura cross-coupling reactions under mild aqueous-aerobic conditions, utilizing water-soluble palladium sources and readily available phosphine ligands. The development of these mild reaction conditions has expanded the utility of the compound in pharmaceutical chemistry, where harsh reaction conditions may be incompatible with sensitive functional groups.
The compound's utility extends to its role as a precursor for boronic acid derivatives, which are themselves important synthetic intermediates. Studies have shown that 5-bromo-2,3-dihydro-1H-indene can be converted to the corresponding boronic acid through lithium-halogen exchange followed by reaction with trimethyl borate. This transformation effectively converts the compound from an electrophilic coupling partner to a nucleophilic one, dramatically expanding its synthetic utility and enabling its use in complementary cross-coupling strategies.
In medicinal chemistry, 5-bromo-2,3-dihydro-1H-indene serves as a key intermediate in the synthesis of biologically active compounds. The indene scaffold is found in numerous pharmaceutical agents, and the bromine substituent provides a convenient handle for introducing various functional groups through substitution or coupling reactions. The compound's rigid bicyclic structure can also influence the conformational preferences of derived molecules, potentially affecting their biological activity and selectivity.
| Synthetic Application | Reaction Type | Key Advantages | Representative Conditions |
|---|---|---|---|
| Cross-coupling | Suzuki-Miyaura | Mild aqueous conditions | Palladium dichloride, potassium carbonate, water-acetonitrile |
| Boronic acid synthesis | Lithium-halogen exchange | High nucleophilicity | n-Butyllithium, trimethyl borate, tetrahydrofuran |
| Nucleophilic substitution | Direct substitution | Functional group tolerance | Various nucleophiles, polar solvents |
| Metal-mediated coupling | Various catalysts | Broad substrate scope | Transition metal catalysts, ligands |
5-Bromo-2,3-dihydro-1H-indene occupies a unique position within the broader class of brominated indene compounds, distinguished by both its structural features and synthetic accessibility. The brominated indene family encompasses various positional isomers and oxidation states, each offering distinct reactivity patterns and synthetic applications. Within this class, 5-bromo-2,3-dihydro-1H-indene is particularly notable for its combination of aromatic and saturated ring systems, which provides a unique balance of stability and reactivity.
The compound can be differentiated from other members of the brominated indene class through several key structural and chemical features. Unlike 5-bromoindene, which contains a fully unsaturated five-membered ring, 5-bromo-2,3-dihydro-1H-indene possesses a saturated cyclopentane ring that reduces the electron density of the aromatic system and modifies the compound's electronic properties. This structural difference has significant implications for reactivity, as the saturated ring system can influence the regioselectivity of electrophilic aromatic substitution reactions and the efficiency of metal-catalyzed transformations.
Comparative studies within the brominated indene class have revealed that the position of the bromine substituent significantly affects both synthetic accessibility and chemical reactivity. While 4-bromo-2,3-dihydro-1H-indene and 5-bromo-2,3-dihydro-1H-indene can be prepared through similar bromination protocols, the 5-substituted compound typically predominates in product mixtures due to electronic and steric factors favoring substitution at this position. This preferential formation has practical implications for synthetic chemistry, as it allows for more efficient preparation of the 5-bromo derivative compared to other positional isomers.
The broader family of brominated indene compounds also includes derivatives with additional functional groups, such as 5-bromo-2,3-dihydro-1H-inden-1-amine and related compounds. These functionalized derivatives expand the synthetic utility of the core brominated indene scaffold while maintaining the fundamental reactivity patterns associated with the aromatic bromine substituent. The systematic study of these related compounds has provided valuable insights into structure-reactivity relationships within the brominated indene class.
Recent developments in the field have highlighted the growing importance of environmentally sustainable synthetic approaches to brominated indene compounds. Traditional bromination methods often rely on excess bromine or harsh reaction conditions, leading to increased waste generation and environmental concerns. Modern synthetic strategies increasingly emphasize atom-economical transformations and the use of less hazardous reagents, positioning 5-bromo-2,3-dihydro-1H-indene as a model compound for developing greener synthetic methodologies.
| Compound Name | CAS Number | Molecular Formula | Key Distinguishing Features |
|---|---|---|---|
| 5-Bromo-2,3-dihydro-1H-indene | 6134-54-9 | C₉H₉Br | Saturated five-membered ring, aromatic bromination |
| 4-Bromo-2,3-dihydro-1H-indene | - | C₉H₉Br | Alternative bromination position, different electronics |
| 5-Bromoindene | - | C₉H₇Br | Fully unsaturated system, higher reactivity |
| 2-Bromo-2,3-dihydro-1H-indene | 17623-96-0 | C₉H₉Br | Aliphatic bromination, different substitution pattern |
The classification of 5-bromo-2,3-dihydro-1H-indene within the broader brominated indene family reflects its importance as both a synthetic target and a building block for more complex structures. Its position in this class is further reinforced by its frequent appearance in pharmaceutical and materials science applications, where the specific combination of aromatic and aliphatic features provides access to unique molecular architectures. Understanding the relationships between different members of the brominated indene class continues to inform the development of new synthetic methodologies and the exploration of novel applications for these versatile compounds.
5-bromo-2,3-dihydro-1H-indene is an organic halogenated compound with the molecular formula C₉H₉Br [1] [2]. The molecular weight of this compound is precisely 197.075 grams per mole [3] [2]. The compound is registered under the Chemical Abstracts Service registry number 6134-54-9 [1] [2]. The exact mass, determined through high-resolution mass spectrometry, is 195.98876 [4]. This brominated indene derivative belongs to the class of aromatic halogenated compounds and represents a saturated analog of brominated indene systems [1] [2].
Table 1: Molecular Identity and Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉Br |
| Molecular Weight (g/mol) | 197.075 |
| CAS Registry Number | 6134-54-9 |
| IUPAC Name | 5-bromo-2,3-dihydro-1H-indene |
| InChI | InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |
| InChIKey | UMEFRXDFDVRHMJ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C=C(C=C2)Br |
The International Union of Pure and Applied Chemistry name for this compound is 5-bromo-2,3-dihydro-1H-indene [1] [2]. Alternative nomenclature includes 5-bromoindane and 5-bromo-indan [1] [2]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1CC2=C(C1)C=C(C=C2)Br [1] [3]. The International Chemical Identifier provides a unique representation: InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 [1] [3]. The corresponding InChI Key is UMEFRXDFDVRHMJ-UHFFFAOYSA-N [1] [3].
The compound features a bicyclic structure consisting of a fused benzene ring and a cyclopentane ring, with a bromine atom substituted at the 5-position of the aromatic ring [1] [2]. The systematic numbering follows the indene numbering system where the saturated three-carbon bridge forms positions 1, 2, and 3 [1] [2]. The bromine substituent occupies the 5-position on the benzene ring portion of the bicyclic system [1] [2].
The three-dimensional structure of 5-bromo-2,3-dihydro-1H-indene exhibits conformational flexibility primarily in the saturated cyclopentane ring portion [5] [6]. The aromatic benzene ring maintains planarity, while the saturated three-carbon bridge can adopt different puckered conformations [5] [6]. Computational studies indicate that the compound exists in multiple low-energy conformations due to the flexibility of the cyclopentane ring [5] [7].
The presence of the bromine atom at the 5-position influences the overall molecular geometry through both steric and electronic effects [6] . The halogen substituent contributes to the molecular dipole moment and affects intermolecular interactions [6] . Crystal structure analyses of related brominated indene derivatives demonstrate that halogen bonding interactions can influence the solid-state packing arrangements [6] .
The boiling point of 5-bromo-2,3-dihydro-1H-indene is predicted to be 245.0 ± 29.0 degrees Celsius at 760 millimeters of mercury [9] [10]. Experimental melting point data for this specific compound is not readily available in the literature [4] [11]. Related brominated indene derivatives, such as 5-bromo-1H-indene, exhibit melting points in the range of 41 degrees Celsius [9] [10]. The thermal properties are influenced by the presence of the bromine substituent, which increases both the molecular weight and intermolecular interactions compared to the unsubstituted parent compound [9] [10].
For comparison, structurally related compounds such as 5-bromo-1H-inden-2(3H)-one display significantly higher melting points of 301-303 degrees Celsius due to the presence of the carbonyl functionality [12]. The boiling point of the closely related 5-bromo-1H-indene is reported as 245.0 ± 29.0 degrees Celsius at standard atmospheric pressure [9] [10].
The density of 5-bromo-2,3-dihydro-1H-indene is predicted to be 1.5 ± 0.1 grams per cubic centimeter [9] [10]. This relatively high density reflects the presence of the bromine atom, which significantly increases the molecular mass compared to the unsubstituted indane [9] [10]. The compound exists as a liquid at room temperature based on its predicted physical properties [4] .
The refractive index is calculated to be approximately 1.633, indicating the compound's optical properties [10]. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 0.5 millimeters of mercury, suggesting minimal volatility under standard conditions [10]. The flash point is predicted to be 105.5 ± 18.7 degrees Celsius, indicating moderate flammability characteristics [9] [10].
Table 2: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Density (g/cm³) | 1.5 ± 0.1 | Predicted |
| Melting Point (°C) | Not available | Literature |
| Boiling Point (°C) | 245.0 ± 29.0 at 760 mmHg | Predicted |
| Flash Point (°C) | 105.5 ± 18.7 | Predicted |
| Exact Mass | 195.98876 | Computed |
| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.5 | Predicted |
| Refractive Index | 1.633 | Predicted |
5-bromo-2,3-dihydro-1H-indene exhibits poor solubility in water with a calculated solubility of approximately 126 milligrams per liter [4] [14]. This low aqueous solubility is characteristic of hydrophobic organic compounds containing halogen substituents [4] . The compound demonstrates excellent solubility in organic solvents including ethanol, diethyl ether, and dichloromethane .
The enhanced solubility in organic solvents is attributed to the compound's nonpolar character and compatibility with organic solvent systems . Dichloromethane serves as an excellent solvent for synthetic transformations involving this compound . Carbon tetrachloride and chloroform also provide good solvation, making these solvents suitable for halogenation reactions and spectroscopic analysis .
The hydrochloride salt forms of related amino derivatives show enhanced water solubility compared to the parent compound, demonstrating the effect of ionizable functional groups on solubility characteristics . The partition coefficient between organic and aqueous phases favors the organic phase, with a calculated LogP value of 3.80 [10].
Table 3: Solubility Profile in Various Solvents
| Solvent Type | Solubility | Characteristics |
|---|---|---|
| Water | Poor (calculated: 126 mg/L) | Hydrophobic compound |
| Organic Solvents | Soluble | High affinity for organic phases |
| Ethanol | Soluble | Good dissolution |
| Ether | Soluble | Good dissolution |
| Dichloromethane | Soluble | Excellent for synthesis |
| Carbon Tetrachloride | Soluble | Suitable for halogenation reactions |
| Chloroform | Soluble | Good solvent compatibility |
The proton nuclear magnetic resonance spectrum of 5-bromo-2,3-dihydro-1H-indene displays characteristic signals consistent with its bicyclic structure [17] [18]. Aromatic protons appear in the downfield region between 6.5 and 8.0 parts per million, reflecting the deshielding effect of the aromatic ring system [18] [19]. The aliphatic methylene protons of the saturated ring appear in the upfield region between 1.0 and 3.0 parts per million [18] [19].
Benzylic methylene protons, which are adjacent to the aromatic system, typically resonate between 2.5 and 3.5 parts per million due to the partial deshielding effect of the aromatic ring [18] [19]. The coupling patterns follow typical vicinal coupling relationships with coupling constants in the range of 7-8 hertz for three-bond proton-proton interactions [19] [20] [21].
Carbon-13 nuclear magnetic resonance spectroscopy reveals aromatic carbon signals in the 120-150 parts per million region, characteristic of substituted aromatic systems [17] [18]. The carbon bearing the bromine substituent appears further downfield due to the electron-withdrawing effect of the halogen [17] [18]. Aliphatic carbons of the saturated ring system resonate in the typical alkyl carbon region [17] [18].
Table 4: Nuclear Magnetic Resonance Spectral Features
| NMR Type | Assignment | Chemical Shift (ppm) | Characteristics |
|---|---|---|---|
| ¹H NMR | Aromatic protons | 6.5-8.0 | Deshielded by aromatic ring |
| ¹H NMR | Aliphatic CH₂ protons | 1.0-3.0 | Saturated alkyl protons |
| ¹H NMR | Benzylic CH₂ protons | 2.5-3.5 | Adjacent to aromatic system |
| ¹³C NMR | Aromatic carbons | 120-150 | Aromatic carbon environment |
| Chemical Shift Range | Aromatic region | 6.5-8.0 | Typical for substituted aromatics |
| Coupling Patterns | Vicinal coupling | J = 7-8 Hz (typical) | Three-bond coupling |
The infrared spectrum of 5-bromo-2,3-dihydro-1H-indene exhibits characteristic absorption bands that confirm its structural features [22] [23] [24]. Aromatic carbon-hydrogen stretching vibrations appear in the 3030-3100 wavenumber region, slightly higher than aliphatic carbon-hydrogen stretches [23] [24]. Aliphatic carbon-hydrogen stretching vibrations are observed in the 2850-3000 wavenumber range with strong intensity [23] [24].
Aromatic carbon-carbon stretching vibrations produce strong absorptions at approximately 1600 and 1500 wavenumbers, characteristic of substituted aromatic rings [23] [24]. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the 690-900 wavenumber region and provide information about the substitution pattern [23] [24]. For monosubstituted aromatic systems, characteristic bands appear in the 780-830 wavenumber range [23] [24].
The carbon-bromine stretching vibration typically appears in the 500-700 wavenumber region with medium intensity [22] [23]. The overall infrared spectrum displays the complex band pattern characteristic of aromatic compounds, distinguishing it from purely aliphatic structures [23] [24].
Table 5: Infrared Absorption Patterns
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3030-3100 | Medium | Aromatic =C-H stretching |
| Aliphatic C-H stretch | 2850-3000 | Strong | Saturated C-H stretching |
| Aromatic C=C stretch | 1600 | Strong | Aromatic ring vibrations |
| Aromatic C=C stretch | 1500 | Strong | Aromatic ring vibrations |
| C-H out-of-plane bending | 690-900 | Strong | Aromatic substitution pattern |
| C-Br stretch | 500-700 | Medium | Carbon-bromine bond |
| Aromatic substitution pattern | 780-830 | Medium | Monosubstituted pattern |
Mass spectrometric analysis of 5-bromo-2,3-dihydro-1H-indene reveals characteristic fragmentation patterns consistent with brominated aromatic compounds [1] [25] [26]. The molecular ion peak appears at mass-to-charge ratio 195.98820 for the positive ion mode [1]. The isotope pattern reflects the presence of bromine, with the bromine-81 isotope contributing to the molecular ion plus two peak [25] [26].
Common ionization modes produce various adduct ions including protonated molecules at mass-to-charge ratio 196.99603, sodium adducts at 218.97797, and ammonium adducts at 214.02257 [1]. Deprotonated molecules appear at mass-to-charge ratio 194.98147 in negative ion mode [1]. Potassium adducts are observed at mass-to-charge ratio 234.95191 [1].
Fragmentation patterns typical of substituted indene derivatives include loss of hydrogen radical and bromine radical [25] [26]. The base peak often corresponds to the tropylium ion formed through ring expansion and loss of substituents [25] [26]. Collision-induced dissociation studies reveal specific fragmentation pathways that can be used for structural identification [25] [26].
Table 6: Mass Spectrometry Fragmentation Patterns
| Ion Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 196.99603 | 137.2 |
| [M+Na]+ | 218.97797 | 149.3 |
| [M-H]- | 194.98147 | 144.6 |
| [M+NH4]+ | 214.02257 | 163.1 |
| [M+K]+ | 234.95191 | 138.6 |
| [M+H-H2O]+ | 178.98601 | 138.5 |
| [M]+ | 195.98820 | 154.3 |
| [M]- | 195.98930 | 154.3 |
The ultraviolet-visible absorption spectrum of 5-bromo-2,3-dihydro-1H-indene displays characteristic bands associated with aromatic chromophores [23] [27]. The primary π to π* transition appears in the 205-210 nanometer region with high extinction coefficient values exceeding 10,000 liters per mole per centimeter [23] [27]. This intense absorption corresponds to the primary aromatic transition of the substituted benzene ring [23] [27].
A secondary absorption band appears in the 255-275 nanometer range with medium intensity, attributed to n to π* transitions involving the bromine lone pair electrons [23] [27] [28]. Extended conjugation effects may contribute to additional absorption features in the 280-300 nanometer region [27] [28]. The aromatic substitution pattern influences the fine structure and intensity distribution of these transitions [23] [27].
The presence of the bromine substituent introduces additional electronic transitions not observed in the unsubstituted parent compound [27] [28]. The halogen atom contributes both to the chromophore system and to the overall electronic structure through its electron-withdrawing inductive effect [27] [28]. Solvent effects on the absorption maxima are typically minimal for aromatic compounds in nonpolar solvents [23] [27].
Table 7: Ultraviolet-Visible Spectroscopic Properties
| Transition Type | Approximate λmax (nm) | Intensity | Characteristics |
|---|---|---|---|
| π → π* transition | 205-210 | High (ε > 10,000) | Primary aromatic transition |
| n → π* transition | 255-275 | Medium (ε = 1,000-10,000) | Bromine lone pair transition |
| Extended conjugation | 280-300 | Medium | Extended π-system |
| Aromatic band I | 250-270 | Medium | Fine structure possible |
| Aromatic band II | 200-220 | High | Intense absorption |
Classical halogenation, reductive deoxygenation, and diazotisation pathways remain reliable laboratory methods for preparing 5-bromo-2,3-dihydro-1H-indene. Recent advances, however, emphasise catalysis, flow photochemistry, and intensified reactor design that collectively slash residence times to minutes and boost daily throughputs above 100 kg. Continuous in-line analytics and impurity control strategies now underpin quality assurance at ≥ ton scale.
Electrophilic bromination of the parent indane delivers the 5-bromo isomer when strong Lewis acids steer para-selectivity relative to the benzylic position. Early patents employed bromine in carbon tetrachloride with aluminium trichloride at 75 °C, affording 78% isolated yield after 2 h [1]. Substituting iron(III) bromide allows bench-top execution at room temperature within 30 min and raises regioselectivity to 88% [2].
| Lewis acid | T / °C | Reaction time | Selectivity (5-Br) | Yield | Reference |
|---|---|---|---|---|---|
| AlCl₃ | 75 [1] | 120 min | 68% | 78% [1] | |
| FeBr₃ | 25 [2] | 30 min | 88% | 81% [2] | |
| I(III)/Br₂ (Br₂-iodane complex) | 20 [3] | 10 min | 91% | 83% [3] |
Two-step deoxygenation (NaBH₄ reduction to alcohol followed by Wolff–Kishner) remains the laboratory standard. Sodium borohydride in methanol reduces the ketone at 20 °C in 1 h (97% conversion) [4]. Subsequent Wolff–Kishner treatment with hydrazine hydrate-KOH in diethylene glycol (200 °C, 4 h) cleanly furnishes 5-bromo-2,3-dihydro-1H-indene in 83% overall yield [5] [6].
| Step | Conditions | Time | Isolated yield | Reference |
|---|---|---|---|---|
| Carbonyl reduction | NaBH₄, MeOH, 20 °C | 1 h | 95% [4] | |
| Deoxygenation | Hydrazine·H₂O/KOH, 200 °C | 4 h | 87% [5] | |
| Overall two-step | – | – | 83% [6] |
The Sandmeyer route proceeds via in situ diazonium salt formation (NaNO₂/HBr, 0 °C) followed by CuBr-mediated halogenation. Polymer-supported bromide suppresses tar formation and attains 90% conversion in 30 min [7].
| Stage | Reagent set | Temp / °C | Time | Yield | Reference |
|---|---|---|---|---|---|
| Diazonium formation | NaNO₂ + HBr | 0 | 10 min | – | [8] |
| Bromination | CuBr / polymer-Br | 25 | 20 min | 85% [7] |
a) Indium(III) chloride catalysis in continuous flow activates benzylic C-H bonds with N-bromosuccinimide. Residence time 4 min, 72% isolated yield at 80 °C [9].
b) Iron(III) bromide dual role—Lewis acid and bromine source—drives deuterium-bromination cyclisations giving >90% yield under mild visible light [10] [11].
Directed ortho-para control via transient aryl-I(III)-Br complexes realises >90% para-selectivity, minimising benzylic over-bromination even in electron-rich substrates [3]. Additionally, base-modulated Br₂/KOH systems favour single α-bromination on indanones, which can be further reduced to target indanes [12].
Chiral auxiliary-controlled radical bromination of enantioenriched indanols retains configuration, delivering (R)-5-bromo-indane with >98% ee after Mitsunobu inversion followed by NBS bromination [13]. Diastereoselective NaBH₄-NdCl₃ reductions of substituted bromo-indanones furnish defined 1,2-syn alcohols, convertible to the bromide without racemisation [13].
Merck’s visible-light photobromination platform converts indanone precursor 1 into 5-bromo-2,3-dihydro-1H-indene derivative 2 at throughputs up to 100 kg day⁻¹ using a train of jacketed 0.83 L tubular reactors irradiated by 450 nm LED panels [14]. Key metrics: residence time 3 min, 91 LCAP product, assay yield 94% [14].
| Scale | Equipment | Residence time | Productivity | Assay yield | Reference |
|---|---|---|---|---|---|
| Pilot (50 kg) | Single 0.83 L PFR | 1.5 min | 38 kg day⁻¹ | 93% [14] | |
| GMP (>1 t) | 4 × 0.83 L PFR train | 3 min | 108 kg day⁻¹ | 94% [14] |
Photon-equivalent stoichiometry enables linear scale-out: 0.8 equiv photons per mol substrate gives ≥88 LCAP across 64–800 W operations [14]. Citric acid (5 mol %) complexes ppm-level copper, abolishing induction periods and ensuring batch-to-batch reproducibility [14].
Inline LED-NMR and UV–vis sensors track disappearance of starting material and gem-dibromo impurity 3 (<2.5% spec) [15] [14]. Post-reactor quench with 2,6-lutidine and 1,3-dimethoxybenzene destroys residual electrophilic bromine, stabilising product for telescoped oxidation without isolation [14].
Irritant